17-phenoxy trinor prostaglandin F2alpha ethyl amide is a synthetic analog of prostaglandin F2alpha, primarily recognized for its effectiveness in managing intraocular pressure and treating glaucoma. This compound belongs to the class of prostaglandin analogs, which are known for their diverse physiological roles, including modulation of inflammation and regulation of smooth muscle contraction.
This compound is derived from the naturally occurring prostaglandins, specifically through structural modifications aimed at enhancing its pharmacological properties. It has been studied extensively in the context of ocular therapeutics due to its ability to lower intraocular pressure effectively.
17-phenoxy trinor prostaglandin F2alpha ethyl amide is classified as a prostaglandin analog. It acts as an agonist for the FP receptor, which is involved in various biological processes, including the contraction of smooth muscle and luteolytic activity.
The synthesis of 17-phenoxy trinor prostaglandin F2alpha ethyl amide typically involves several key steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity. Analytical techniques like high-performance liquid chromatography are commonly employed to monitor progress and assess product quality.
The molecular formula for 17-phenoxy trinor prostaglandin F2alpha ethyl amide is C25H34O5, with a molecular weight of approximately 431.56 g/mol . The compound features a unique phenoxy group at the 17-position, contributing to its enhanced biological activity.
The structural configuration includes multiple chiral centers, making stereochemistry crucial for its activity. The presence of an ethyl amide group further influences its pharmacokinetic properties.
17-phenoxy trinor prostaglandin F2alpha ethyl amide undergoes various chemical transformations that can include:
Reactions are typically performed under controlled conditions to prevent degradation or undesired side reactions. The stability of the compound in different solvents and under varying pH conditions is also a critical factor in its handling and application.
The mechanism by which 17-phenoxy trinor prostaglandin F2alpha ethyl amide exerts its effects involves:
Studies indicate that this compound exhibits a higher potency compared to other prostaglandin analogs due to its structural modifications that enhance receptor binding affinity.
17-phenoxy trinor prostaglandin F2alpha ethyl amide is primarily utilized in ophthalmology for:
This compound exemplifies the advancements in synthetic chemistry aimed at enhancing the therapeutic profiles of naturally occurring substances, contributing significantly to modern medical treatments for ocular diseases.
The cyclopentane ring retains the core scaffold of natural prostaglandin F2α (PGF2α) but incorporates critical modifications. Three hydroxyl groups at positions C-11, C-15, and C-9 (derived from PGF2α numbering) are preserved, essential for receptor binding. The α-orientation of C-9 and C-11 hydroxyls and the β-orientation of C-15 hydroxyl are maintained for FP receptor affinity [4]. Unlike natural PGF2α, the omega chain is truncated ("trinor" designation), replacing C-16–C-18 with a phenoxy group to enhance metabolic stability [2] [4].
The ω-terminal features a phenoxy group (–OC₆H₅) linked via a three-carbon chain (C-16–C-18), conferring pronounced lipophilicity and resistance to β-oxidation [4]. The α-chain terminates in an ethyl amide moiety (–CONHC₂H₅) instead of a carboxylic acid. This substitution reduces ionization potential, enhancing corneal permeability as a prodrug. The amide bond undergoes enzymatic hydrolysis in ocular tissues to release the bioactive acid [2] [4].
The C-15 hydroxyl group exhibits a critical (S)-configuration (15α-OH), identical to natural PGF2α and essential for FP receptor activation. Inversion to the 15(R)-epimer (e.g., as in 15(R)-17-phenyl trinor PGF2α ethyl amide) significantly reduces biological activity due to steric hindrance at the receptor binding site [3] [5].
Table 1: Molecular Composition Analysis
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₇NO₅ |
Molecular Weight (g/mol) | 431.56 |
IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
SMILES | CCNC(=O)CCCC=CCC1C@@H/C=C/C@HO |
Table 2: Key Structural Modifications vs. Natural PGF2α
Structural Element | Natural PGF2α | 17-Phenoxy Trinor PGF2α Ethyl Amide |
---|---|---|
Omega Chain | –(CH₂)₃COOH | –O–C₆H₅ |
Alpha Chain Terminal | –COOH | –CONHC₂H₅ |
C-15 Configuration | 15(S)-OH | 15(S)-OH |
The ethyl amide group and phenoxy substituent substantially increase lipophilicity (logP ≈ 4.2–4.5) compared to natural PGF2α (logP ≈ 3.1) [4]. This enhances:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1